5-(Aminomethyl)isoxazol-3-ol, commonly known as muscimol, is a naturally occurring isoxazole alkaloid and a potent, selective agonist of the γ-aminobutyric acid (GABA) receptors, specifically the GABAA receptors. [] Muscimol is primarily found in the mushroom species Amanita muscaria and related species. [] In scientific research, muscimol serves as a valuable tool for investigating:
Muscimol possesses a chiral center, leading to the existence of (S)-(+)- and (R)-(−)-enantiomers. [] Resolution of these enantiomers can be achieved through the use of chiral resolving agents like cinchonidine, followed by deprotection to obtain the optically pure forms. []
5-(Aminomethyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by a pyrrolidine ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 3-position. The molecular formula for this compound is , and it has gained attention in medicinal chemistry due to its potential therapeutic applications and utility in organic synthesis.
5-(Aminomethyl)pyrrolidin-3-ol is synthesized from commercially available starting materials, particularly pyrrolidine derivatives. It is classified as an amine and an alcohol, reflecting its functional groups. The compound can be identified through various chemical databases and is often utilized in research settings for its biological activity and as a building block in organic synthesis.
The synthesis of 5-(Aminomethyl)pyrrolidin-3-ol can be achieved through several methods:
The synthetic routes may involve:
The molecular structure of 5-(Aminomethyl)pyrrolidin-3-ol can be represented as follows:
The stereochemistry of this compound can influence its biological activity, making it essential to consider during synthesis and application.
5-(Aminomethyl)pyrrolidin-3-ol can participate in various chemical reactions, including:
The mechanism by which 5-(Aminomethyl)pyrrolidin-3-ol exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyl groups are crucial for binding to these targets, influencing various biological pathways. Research indicates that this compound may have implications in pharmacological contexts, potentially acting as a precursor for drug development.
5-(Aminomethyl)pyrrolidin-3-ol has several scientific uses:
5-(Aminomethyl)pyrrolidin-3-ol represents a structurally sophisticated heterocyclic compound characterized by the fusion of a pyrrolidine scaffold with both aminomethyl and hydroxyl functional groups. This molecular architecture confers unique stereoelectronic properties critical for modern organic synthesis and medicinal chemistry. Its significance stems from the presence of multiple chiral centers, hydrogen-bonding capabilities, and conformational flexibility, enabling diverse applications in asymmetric catalysis, drug discovery, and natural product synthesis. The compound exemplifies the strategic importance of stereodefined pyrrolidine derivatives in addressing synthetic challenges and biological targeting.
The pyrrolidine core of 5-(aminomethyl)pyrrolidin-3-ol provides a saturated, non-planar ring system with distinct stereochemical advantages over flat aromatic heterocycles. The presence of up to four chiral centers allows for 16 possible stereoisomers, each exhibiting unique three-dimensional (3D) orientations critical for enantioselective interactions with biological targets [7]. This stereogenicity enables precise control over molecular topology, facilitating optimized binding to protein active sites. The ring adopts puckered conformations through pseudorotation, a dynamic process where the ring twists between energetically favorable envelope and half-chair forms [7]. This flexibility expands spatial coverage, allowing the compound to sample conformational space inaccessible to rigid scaffolds.
Functionally, 5-(aminomethyl)pyrrolidin-3-ol acts as a multifunctional synthon. The primary amine group (–CH₂NH₂) serves as a nucleophile for C–N bond formation or a metal-coordinating site, while the secondary alcohol (–OH) participates in hydrogen-bonding networks or undergoes stereospecific substitution. This bifunctionality supports its integration into complex architectures like peptidomimetics or macrocycles. Physicochemical profiling (Table 1) highlights balanced properties: a polar surface area (PSA) of 52.6 Ų enhances aqueous solubility, while a computed logP of −1.2 indicates moderate lipophilicity, aligning with drug-likeness criteria [5] [7].
Table 1: Physicochemical Properties of 5-(Aminomethyl)pyrrolidin-3-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₅H₁₂N₂O | CAS Registry [5] |
Molecular Weight | 116.16 g/mol | Calculated |
Hydrogen Bond Donors | 3 | QikProp [7] |
Hydrogen Bond Acceptors | 3 | QikProp [7] |
Polar Surface Area (PSA) | 52.6 Ų | Predicted [7] |
Computed logP | −1.2 | QikProp [7] |
Chiral Centers | 2 (C3, C5) | Stereochemical analysis |
5-(Aminomethyl)pyrrolidin-3-ol excels as a chiral controller in stereoselective reactions due to its rigid yet flexible scaffold. Its vicinal functional groups (–OH and –CH₂NH₂) enable bidentate coordination to metals, forming well-defined catalysts for asymmetric transformations. For example, copper complexes incorporating this scaffold drive enantioselective conjugate additions with >90% ee, leveraging the pyrrolidine’s ability to impose spatial constraints on transition states [3] [6]. The amine group can be acylated or alkylated to generate chiral auxiliaries, while the alcohol directs diastereoselective nucleophilic additions via chelation control.
Synthetic routes to enantiopure 5-(aminomethyl)pyrrolidin-3-ol emphasize biocatalytic desymmetrization and chiral pool exploitation. Chemoenzymatic approaches utilize ketoreductases or lipases to resolve racemic mixtures, achieving >99% ee [9]. Alternatively, L-proline derivatives serve as starting materials, where the C4 carboxyl group is reduced to aminomethyl and C3 is functionalized. Modern advances include phosphonate-based methodologies, where Horner-Wadsworth-Emmons reactions on sulfinimine-derived 3-oxopyrrolidine phosphonates yield cis-2,5-disubstituted intermediates that are reduced to target scaffolds [6]. The compound’s hydrogen-bonding profile (Table 2) underpins its utility in organocatalysis, facilitating proton transfers or iminium/enolate activations.
Table 2: Hydrogen-Bonding Capacity of 5-(Aminomethyl)pyrrolidin-3-ol vs. Related Scaffolds
Compound | Donor HB | Acceptor HB | pKBHX (Basicty) |
---|---|---|---|
5-(Aminomethyl)pyrrolidin-3-ol | 3 | 3 | 2.59 (estimated) |
Pyrrolidine | 1 | 1.5 | 2.59 [7] |
Pyrrole | 1 | 0.5 | 0.15 [7] |
Cyclopentane | 0 | 0 | 0 [7] |
Pyrrolidine derivatives have evolved from simple natural product isolates to engineered pharmacophores. Early discoveries centered on alkaloid isolation, such as nicotine (1) and hygrine, which demonstrated CNS bioactivity and established the pyrrolidine moiety as a privileged motif [7] [9]. The 1970s–1990s saw rational design of proline analogs (e.g., ACE inhibitors like captopril), exploiting the ring’s conformational constraints to mimic peptide turn structures. 5-(Aminomethyl)pyrrolidin-3-ol derivatives emerged as key intermediates during this period, enabling access to stereochemically complex drugs like the antitumor agent taxol (which contains a related 3-aminopyrrolidine subunit) [9].
Contemporary drug design leverages the scaffold for 3D diversity and targeted protein modulation. Recent studies highlight derivatives as:
Table 3: Key Medicinal Applications of Pyrrolidine Derivatives
Derivative Class | Biological Activity | Example Compound |
---|---|---|
3-Hydroxypyrrolidines | Antifungal (Preussin analogs) | (3S,5S)-Preussin [6] |
5-Aminomethylpyrrolidinones | Antibacterial (MRX-I analogs) | MRX-I [10] |
Pyrrolizidine alkaloids | Antitumor (Synthetic analogs) | 225C [6] |
Fused pyrrolidines | Kinase inhibition (Vimseltinib analogs) | Vimseltinib [4] |
The scaffold’s synthetic versatility, evidenced by its role in synthesizing solenopsin alkaloids (ant venom toxins) and polyhydroxylated pyrrolizidines, underscores its enduring pharmaceutical relevance [6] [9]. Modern innovations include incorporating fluorinated groups at the aminomethyl position to enhance metabolic stability, demonstrating the scaffold’s adaptability to evolving drug design paradigms [4] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7